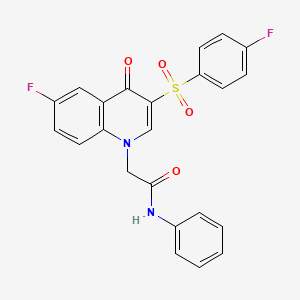
6-fluoro-1-(3-fluorobenzyl)-3-tosylquinolin-4(1H)-one
Descripción general
Descripción
6-fluoro-1-(3-fluorobenzyl)-3-tosylquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of quinolones and is known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-tosylquinolin-4(1H)-one is not fully understood. However, studies have suggested that the compound may exert its antibacterial and antifungal effects by inhibiting the synthesis of DNA and RNA, disrupting the cell membrane, and interfering with the metabolic pathways of the microorganisms. The antitumor activity of the compound may be attributed to its ability to induce apoptosis, inhibit angiogenesis, and modulate the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, which are essential for bacterial replication. It has also been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its anti-inflammatory effects. Additionally, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-fluoro-1-(3-fluorobenzyl)-3-tosylquinolin-4(1H)-one is its broad-spectrum antibacterial and antifungal activity, making it a potential candidate for the treatment of various infections. The compound has also shown promising results in preclinical studies for its antitumor and anti-inflammatory effects. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
The potential therapeutic applications of 6-fluoro-1-(3-fluorobenzyl)-3-tosylquinolin-4(1H)-one are vast, and several future directions can be explored. One of the areas of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies can be conducted to elucidate the exact mechanism of action of the compound and to identify its molecular targets. The compound's potential use in combination therapy with other drugs can also be explored to enhance its efficacy. Furthermore, the compound's pharmacokinetics and toxicity profile can be investigated to evaluate its safety and suitability for clinical use.
Aplicaciones Científicas De Investigación
6-fluoro-1-(3-fluorobenzyl)-3-tosylquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, including drug-resistant strains. It has also exhibited antitumor properties in preclinical studies, making it a potential candidate for cancer treatment. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects, indicating its potential use in the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-5-8-19(9-6-15)30(28,29)22-14-26(13-16-3-2-4-17(24)11-16)21-10-7-18(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNKLQXLJMIZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B3411079.png)
![7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3411081.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3411087.png)
![ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate](/img/structure/B3411091.png)
![7-chloro-2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3411096.png)
![5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3411124.png)

![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3411133.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3411138.png)


![2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B3411181.png)
![2-(3-(allyloxy)phenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B3411184.png)
![2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B3411191.png)